1-(3-Benzoylphenyl)-2-morpholinoethane-1,2-dione
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Overview
Description
1-(3-Benzoylphenyl)-2-morpholinoethane-1,2-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoyl group attached to a phenyl ring, which is further connected to a morpholinoethane-dione moiety. Its distinct structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(3-Benzoylphenyl)-2-morpholinoethane-1,2-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoylphenyl Intermediate: The initial step involves the preparation of 3-benzoylphenyl through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholino Group: The next step involves the introduction of the morpholino group. This can be achieved through a nucleophilic substitution reaction where the benzoylphenyl intermediate reacts with morpholine under basic conditions.
Formation of the Ethane-1,2-dione Moiety: The final step involves the formation of the ethane-1,2-dione group through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(3-Benzoylphenyl)-2-morpholinoethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the phenyl ring. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Benzoylphenyl)-2-morpholinoethane-1,2-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammation and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Benzoylphenyl)-2-morpholinoethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in the synthesis of prostaglandins involved in inflammation and pain. By inhibiting COX, the compound can reduce inflammation and pain. Additionally, it may interact with other molecular targets involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
1-(3-Benzoylphenyl)-2-morpholinoethane-1,2-dione can be compared with similar compounds such as:
Ketoprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar benzoylphenyl structure
Ibuprofen: Another NSAID with a similar mechanism of action. While ibuprofen is widely used for pain and inflammation, this compound may offer unique advantages in specific therapeutic areas.
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: A compound with hypolipidemic activity. Both compounds share the benzoylphenyl moiety, but their biological activities and applications differ significantly.
Properties
Molecular Formula |
C19H17NO4 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
1-(3-benzoylphenyl)-2-morpholin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C19H17NO4/c21-17(14-5-2-1-3-6-14)15-7-4-8-16(13-15)18(22)19(23)20-9-11-24-12-10-20/h1-8,13H,9-12H2 |
InChI Key |
JJFSRESNMVKBTB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(=O)C2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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